molecular formula C20H28N4O2S B2771155 3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689768-48-7

3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2771155
CAS No.: 689768-48-7
M. Wt: 388.53
InChI Key: KHFCDGUMGKHBCA-UHFFFAOYSA-N
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Description

3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Scientific Research Applications

3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reabsorption of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It should be handled with care to avoid exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and morpholine substituents. Key steps include:

    Formation of the Quinazolinone Core: This is usually achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperidine Group: This step involves the alkylation of the quinazolinone core with 4-methylpiperidine.

    Addition of the Morpholine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the piperidine ring, potentially leading to the formation of dihydroquinazolinones or reduced piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinones, and various substituted derivatives depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperidin-1-yl-1,3,5-triazine: Shares the piperidine group but has a different core structure.

    Morpholin-4-yl-1,3,5-triazine: Contains the morpholine group and a triazine core.

Uniqueness

3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of functional groups and its quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-15-4-6-22(7-5-15)8-9-24-19(25)17-14-16(23-10-12-26-13-11-23)2-3-18(17)21-20(24)27/h2-3,14-15H,4-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFCDGUMGKHBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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